molecular formula C86H100ClN11O25 B12740634 Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1'-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4''R)- CAS No. 562105-14-0

Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1'-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4''R)-

Cat. No.: B12740634
CAS No.: 562105-14-0
M. Wt: 1723.2 g/mol
InChI Key: FTKLBNQSIWHLQN-NFIDBZSRSA-N
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Description

Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)-, also known as oritavancin, is a glycopeptide antibiotic. It is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is notable for its potent bactericidal activity and its ability to disrupt bacterial cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- involves multiple steps, including glycosylation, amidation, and dechlorination reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using actinobacteria, followed by purification and chemical modification steps to achieve the desired structure. The fermentation process is optimized to maximize yield and purity, ensuring the compound’s efficacy and safety for medical use .

Chemical Reactions Analysis

Types of Reactions

Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to maintain the compound’s structural integrity and biological activity .

Major Products Formed

The major products formed from these reactions include modified derivatives of the original compound, which may exhibit different levels of antibacterial activity and stability. These derivatives are often studied to identify potential improvements in therapeutic efficacy .

Scientific Research Applications

Vancomycin, 22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-alpha-L-arabino-hexopyranosyl)-26-((((1,1’-biphenyl)-4-ylmethyl)amino)carbonyl)-26-decarboxy-19-dechloro-,(4’'R)- has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycopeptide antibiotics and their synthetic modifications.

    Biology: Investigated for its interactions with bacterial cell walls and mechanisms of resistance.

    Medicine: Employed in clinical trials to evaluate its efficacy against resistant bacterial strains.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

The compound exerts its effects by binding to the D-alanyl-D-alanine terminus of cell wall precursors, inhibiting the transglycosylation and transpeptidation steps of peptidoglycan synthesis. This disruption leads to cell wall weakening and ultimately bacterial cell death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .

Properties

CAS No.

562105-14-0

Molecular Formula

C86H100ClN11O25

Molecular Weight

1723.2 g/mol

IUPAC Name

(1S,2R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-N-[(4-phenylphenyl)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxamide

InChI

InChI=1S/C86H100ClN11O25/c1-37(2)25-52(91-7)77(109)97-67-69(104)45-20-24-56(51(87)27-45)119-58-29-46-28-57(73(58)123-84-74(71(106)70(105)59(36-99)120-84)122-62-34-86(6,90)76(108)39(4)117-62)118-48-21-17-43(18-22-48)72(121-61-33-85(5,89)75(107)38(3)116-61)68-83(115)96-66(79(111)92-35-40-13-15-42(16-14-40)41-11-9-8-10-12-41)50-30-47(100)31-55(102)63(50)49-26-44(19-23-54(49)101)64(80(112)98-68)95-81(113)65(46)94-78(110)53(32-60(88)103)93-82(67)114/h8-24,26-31,37-39,52-53,59,61-62,64-72,74-76,84,91,99-102,104-108H,25,32-36,89-90H2,1-7H3,(H2,88,103)(H,92,111)(H,93,114)(H,94,110)(H,95,113)(H,96,115)(H,97,109)(H,98,112)/t38-,39-,52+,53-,59+,61-,62-,64+,65+,66-,67+,68-,69?,70+,71-,72+,74+,75-,76+,84-,85-,86-/m0/s1

InChI Key

FTKLBNQSIWHLQN-NFIDBZSRSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=CC=C1)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)NCC1=CC=C(C=C1)C1=CC=CC=C1)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Origin of Product

United States

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